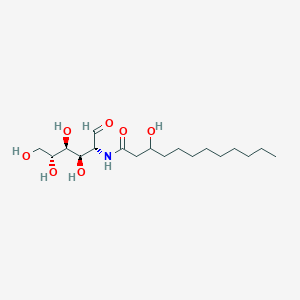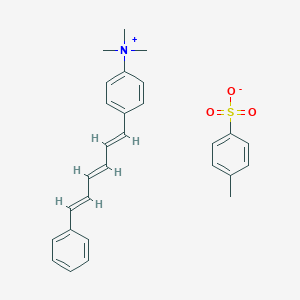
N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate
Overview
Description
“N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate”, also known as TMA-DPH, is used as a fluorescence anisotropy probe in lipid membrane structural studies .
Molecular Structure Analysis
The linear formula of TMA-DPH is C21H24N · C7H7O3S . Unfortunately, the search results do not provide a detailed molecular structure.Chemical Reactions Analysis
The search results do not provide specific information about the chemical reactions involving TMA-DPH .Physical And Chemical Properties Analysis
TMA-DPH is a powder with a melting point of 237 °C (dec.) (lit.) . It is soluble in DMF, DMSO, and methanol . It has a fluorescence excitation wavelength of 355 nm and emission wavelength of 430 nm in methanol .Scientific Research Applications
Membrane Fluidity and ATPase Activity : TMA-DPH was used to study the effects of fullerenol on human erythrocyte membrane ATPases and membrane fluidity. It helped demonstrate that fullerenol induces significant decreases in the anisotropy of the erythrocyte plasma membrane, suggesting alterations in membrane fluidity and ATPase activities (Grebowski, Krokosz, & Puchała, 2013).
Dendrimer Interactions : Research on interactions of TMA-DPH with polyamidoamine (PAMAM) dendrimers found that the probe aggregates on the surface of the polymer. This indicates that TMA-DPH can be useful in studying the interactions of complex molecules with dendrimers, which have applications in drug delivery systems (Domański, Klajnert, & Bryszewska, 2004).
Liposome Formulation Studies : In the study of a liposomal formulation of SN-38, a chemotherapeutic agent, TMA-DPH was used to determine the location of SN-38 molecules as a function of pH, providing insights into the design of liposomal drug delivery systems (Peikov, Ugwu, Parmar, Zhang, & Ahmad, 2005).
Iron Oxide Nanoparticles on Lipid Membranes : The influence of iron oxide nanoparticles on the bilayer fluidity and bending elasticity of phosphatidylcholine liposomal membranes was studied using TMA-DPH. This research is relevant for biomedical applications such as magnetic resonance imaging and targeted drug delivery (Santhosh, Kiryakova, Genova, & Ulrih, 2014).
Interactions of Cyanidin with Lipid Membranes : TMA-DPH was used to study how cyanidin, a flavonoid, interacts with model lipid membranes. Understanding these interactions is essential for comprehending the bioavailability and biological effects of dietary flavonoids (Rakić, Ota, Sokolović, & Ulrih, 2017).
Erythrocyte Membrane Fluidity : The influence of newly synthesized lysosomotropic substances on human erythrocytes and membrane fluidity was assessed using TMA-DPH among other probes. Such studies are crucial for understanding the hemolytic effects and changes in membrane properties induced by new compounds (Kleszczyńska, Bonarska, Łuczyński, Witek, & Sarapuk, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methylbenzenesulfonate;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N.C7H8O3S/c1-22(2,3)21-17-15-20(16-18-21)14-8-5-4-7-11-19-12-9-6-10-13-19;1-6-2-4-7(5-3-6)11(8,9)10/h4-18H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b5-4+,11-7+,14-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKARERKEBVSZCX-VMDDUYISSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420722 | |
| Record name | Tma-dph | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate | |
CAS RN |
115534-33-3 | |
| Record name | Tma-dph | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



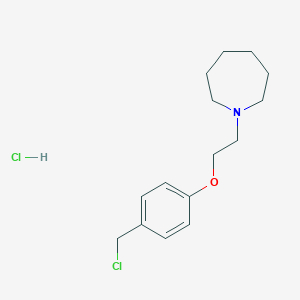
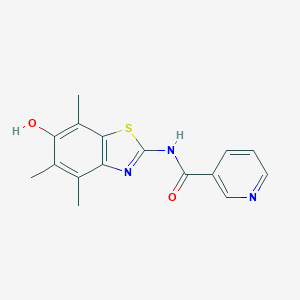
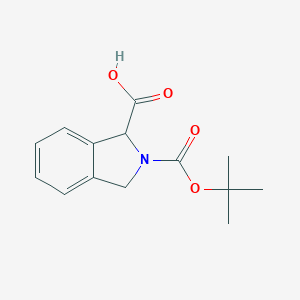
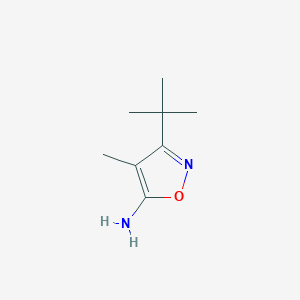
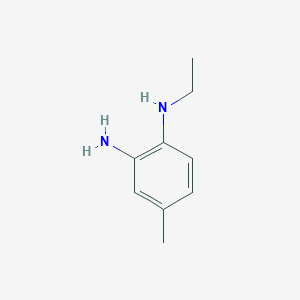
![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)
![4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol](/img/structure/B51524.png)
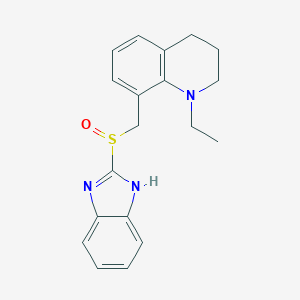
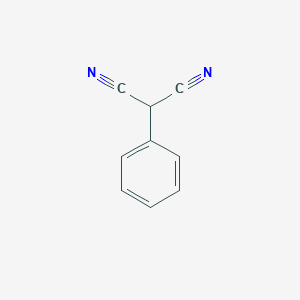
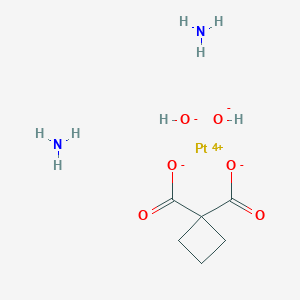
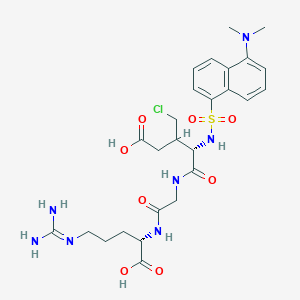
![7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B51539.png)
![7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B51540.png)
